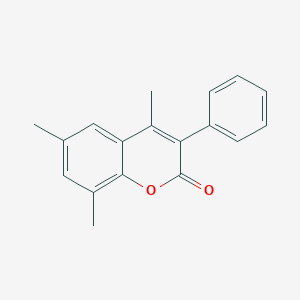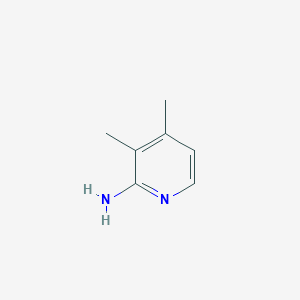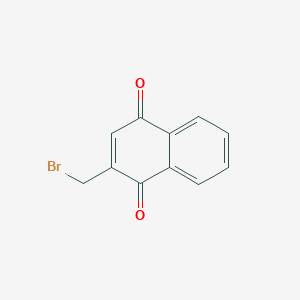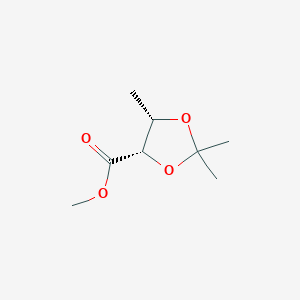
methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
描述
Methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, also known as methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate, is an important compound in organic chemistry. It is a versatile reagent that is used in a variety of applications such as synthesis, catalysis, and drug discovery. It is also used in the synthesis of pharmaceuticals and is an important intermediate in the synthesis of many natural products. This compound has been studied extensively for its ability to catalyze reactions, as well as for its potential therapeutic applications.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves a series of reactions starting with commercially available starting materials. The key steps include the protection of a hydroxyl group, the formation of a dioxolane ring, and the esterification of a carboxylic acid.
Starting Materials
2,2-dimethyl-1,3-propanediol, acetic anhydride, 4-hydroxybutanoic acid, sodium methoxide, methanol, sulfuric acid, sodium bicarbonate, brine, magnesium sulfate, ethyl acetate, pentane
Reaction
Step 1: Protection of the hydroxyl group in 2,2-dimethyl-1,3-propanediol with acetic anhydride and sulfuric acid to form the diacetate intermediate., Step 2: Esterification of 4-hydroxybutanoic acid with the diacetate intermediate using sulfuric acid as a catalyst to form the corresponding ester intermediate., Step 3: Deprotection of the diacetate intermediate using sodium bicarbonate to yield the diol intermediate., Step 4: Formation of the dioxolane ring by treating the diol intermediate with sodium methoxide and methanol., Step 5: Esterification of the carboxylic acid group in the dioxolane intermediate with methanol and sulfuric acid to form the final product, methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate., Step 6: Purification of the product by extraction with ethyl acetate and washing with brine, followed by drying with magnesium sulfate and evaporation of the solvent to yield the pure product.
科学研究应用
Methyl (4S,5S)-2,2,5-trimethyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate-1,3-dioxolane-4-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to be effective in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been investigated for its potential use as an antifungal agent. In addition, it has been studied for its potential use as a catalyst in organic synthesis.
作用机制
The mechanism of action of methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (4S,5S)-2,2,5-trimethyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate-1,3-dioxolane-4-carboxylate is not yet fully understood. However, it is believed to act as a proton donor, which allows it to catalyze reactions. It is also believed to interact with certain enzymes and receptors, which may explain its therapeutic effects.
生化和生理效应
Methyl (4S,5S)-2,2,5-trimethyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate-1,3-dioxolane-4-carboxylate has been shown to have a variety of biochemical and physiological effects. Studies have shown that it may have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been shown to have antioxidant and antifungal properties.
实验室实验的优点和局限性
Methyl (4S,5S)-2,2,5-trimethyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate-1,3-dioxolane-4-carboxylate is a highly versatile reagent that can be used in a variety of laboratory experiments. Its advantages include its low toxicity, its ability to catalyze reactions, and its potential therapeutic applications. However, its limitations include its relatively high cost and its potential for toxicity in high concentrations.
未来方向
Methyl (4S,5S)-2,2,5-trimethyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate-1,3-dioxolane-4-carboxylate has a wide range of potential applications in the field of organic chemistry and pharmacology. Future research should focus on understanding the mechanism of action of this compound, as well as its potential therapeutic applications. In addition, further research should be conducted to evaluate the safety and efficacy of this compound in humans. Finally, additional research should be conducted to explore its potential use as a catalyst in organic synthesis.
属性
IUPAC Name |
methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELKYRWKHKGMAD-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OC(O1)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957588 | |
| Record name | Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4S,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
CAS RN |
36183-27-4 | |
| Record name | NSC75103 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)
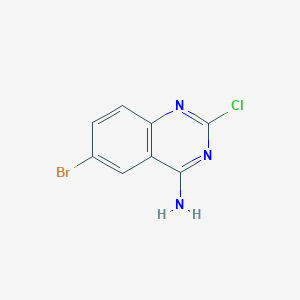
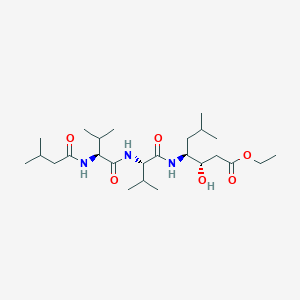
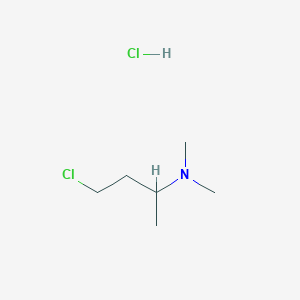
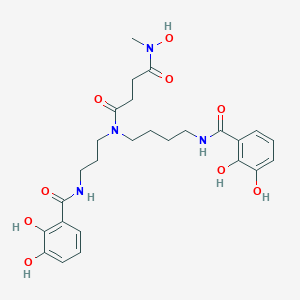
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)

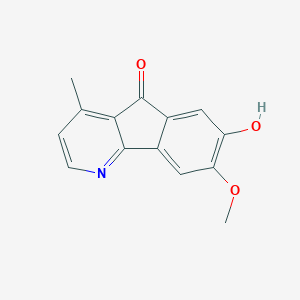
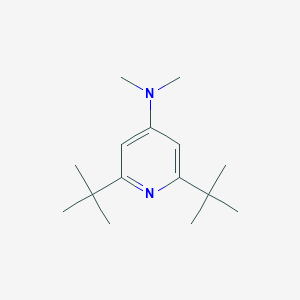
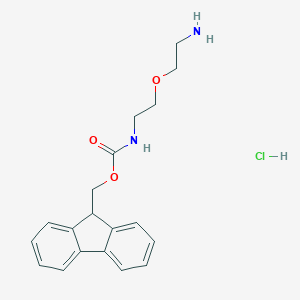
![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
